2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
Description
2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile is a quinazolinone derivative characterized by a bicyclic 3,4-dihydroquinazolin-4-one core substituted with a methyl group at position 8 and an acetonitrile moiety at position 2. Quinazolinones are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The acetonitrile group at position 2 enhances reactivity, enabling further functionalization, while the 8-methyl substituent influences lipophilicity and steric interactions. Structural studies of related compounds, such as those reported in Acta Crystallographica Section E, often employ X-ray crystallography tools like SHELX for refinement, ensuring precise determination of bond angles and conformations .
Properties
IUPAC Name |
2-(8-methyl-4-oxo-3H-quinazolin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-3-2-4-8-10(7)13-9(5-6-12)14-11(8)15/h2-4H,5H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYWJCQFQKCWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Isatoic Anhydride and Amines
One common approach involves reacting isatoic anhydride derivatives with amines to form the quinazolinone scaffold. This method is supported by research on dihydroquinazolin-4-ones synthesis, where isatoic anhydride reacts with substituted amines under mild conditions to afford the intermediate benzamides, which then cyclize to the quinazolinone structure.
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- Dissolve isatoic anhydride in acetonitrile or N,N-dimethylacetamide.
- Add the corresponding amine (e.g., 8-methyl-substituted amine) in slight excess.
- Stir the mixture at room temperature or slightly elevated temperature for 24 hours.
- Concentrate the reaction mixture to dryness to obtain the crude quinazolinone intermediate for further modification.
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- Mild conditions, simple workup.
- Suitable for various amine substrates.
Reference: Englund et al. describe similar procedures for dihydroquinazolin-4-ones synthesis with high purity and yields.
Amidation Using 2-Chloro-1,3-dimethylimidazolinium Chloride
An alternative method uses 2-chloro-1,3-dimethylimidazolinium chloride as a coupling agent to promote amidation between 2-amino substituted benzoic acids and amines, followed by cyclization.
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- Mix 2-amino-6-methylbenzoic acid (or a similar precursor), the amine, and a base such as diisopropylethylamine in dichloromethane.
- Add 2-chloro-1,3-dimethylimidazolinium chloride at room temperature and stir for approximately 6 hours.
- Extract and purify the benzamide intermediate by column chromatography.
- Cyclize the intermediate to the quinazolinone core under appropriate conditions.
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- Efficient amidation with good yields.
- Allows introduction of various substituents.
Reference: This method is detailed in the synthesis of benzamide intermediates for quinazolinone derivatives.
Microwave-Assisted Cyclization and Alkylation
Microwave irradiation has been employed to accelerate the cyclization and alkylation steps in quinazolinone synthesis, improving reaction times and yields.
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- Combine the benzamide intermediate and alkylating agents (e.g., chloroacetonitrile for introducing the acetonitrile group) in anhydrous acetonitrile.
- Add a base such as potassium carbonate.
- Heat the mixture under microwave irradiation at 150 °C for 15-20 minutes.
- Filter and concentrate to obtain the alkylated quinazolinone.
-
- Significant reduction in reaction time.
- Enhanced yields and purity.
Reference: Englund et al. report microwave-assisted synthesis for related quinazolinone derivatives with high efficiency.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amidation via isatoic anhydride | Isatoic anhydride + amine, acetonitrile, 24 h RT | Crude product | Used as intermediate for further steps |
| Amidation with coupling agent | 2-amino-6-methylbenzoic acid + amine + DIPEA + 2-chloro-1,3-dimethylimidazolinium chloride, DCM, 6 h RT | ~46% isolated | Purified by silica gel chromatography |
| Microwave-assisted alkylation | Benzamide intermediate + chloroacetonitrile + K2CO3, acetonitrile, 150 °C, 15-20 min microwave | Not explicitly reported | Rapid alkylation step |
DIPEA = diisopropylethylamine; DCM = dichloromethane; RT = room temperature.
Research Findings and Optimization Notes
Purification: Column chromatography on silica gel with gradients of ethyl acetate/hexanes or ammonia/methanol mixtures is effective for isolating intermediates and final products with high purity.
Catalysis: Use of Lewis acids such as ytterbium trifluoromethanesulfonate can facilitate cyclization steps and improve yields in some quinazolinone syntheses.
Enantiomeric Purity: For chiral derivatives of dihydroquinazolinones, crystallization with chiral acids (e.g., (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid) can separate enantiomers, as described in patent literature for related compounds.
Reaction Monitoring: Analytical techniques such as HPLC with UV detection and LC/MS are essential for monitoring reaction progress and purity assessment.
Chemical Reactions Analysis
Types of Reactions
2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines .
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological activities .
Scientific Research Applications
Biological Activities
The biological activities of 2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile and related compounds have been extensively studied. Key activities include:
Antimicrobial Activity
Research indicates that quinazoline derivatives possess notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit significant inhibition against various bacterial strains, comparable to established antibiotics like ampicillin .
Anti-inflammatory Properties
Quinazoline derivatives have been recognized for their anti-inflammatory effects. In vitro studies demonstrated that these compounds can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Anticancer Potential
Several studies have reported the cytotoxic effects of quinazoline derivatives on cancer cell lines. For example, compounds derived from quinazoline structures have shown promising results in inhibiting the growth of various cancer cells, including breast and lung cancer . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study published in Chemical & Pharmaceutical Bulletin evaluated the antimicrobial activity of synthesized quinazoline derivatives, including this compound. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antimicrobials .
Case Study 2: Anti-inflammatory Mechanisms
Research published in Molecules focused on the anti-inflammatory mechanisms of quinazoline derivatives. The study revealed that these compounds could inhibit the nuclear factor kappa B (NF-kB) pathway, significantly reducing inflammation markers in treated cells .
Comparative Data Table
| Activity Type | Compound | Reference | Efficacy Level |
|---|---|---|---|
| Antimicrobial | 2-(8-Methyl...acetonitrile | Chemical & Pharmaceutical Bulletin | High |
| Anti-inflammatory | 2-(8-Methyl...acetonitrile | Molecules | Moderate |
| Anticancer | Related quinazoline | Journal of Organic Chemistry | High |
Mechanism of Action
The exact mechanism of action of 2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile is not well understood. it is believed to interact with specific molecular targets and pathways involved in microbial growth inhibition . Further research is needed to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is compared with three structurally analogous quinazolinone derivatives (Table 1):
| Compound Name | Substituents (Position) | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile (Target) | Methyl (8), Acetonitrile (2) | Cyano, Ketone | ~229.3 (estimated) |
| 2-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile | Chloro (7), Acetonitrile (2) | Cyano, Ketone, Halogen | ~249.7 |
| 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile | Methyl (2,8), 2-Methylphenyl (3) | Cyano, Ether, Aromatic | ~363.4 |
| 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-isoindole | Sulfanyl (2), Phenylethyl (3) | Thioether, Aromatic, Isoindole | ~437.5 |
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 8-methyl group in the target compound (electron-donating) contrasts with the 7-chloro substituent in ’s analogue (electron-withdrawing).
- Positional Effects : Substitution at position 8 (target) vs. position 7 () alters steric hindrance and electronic distribution. For example, the 7-chloro derivative may exhibit stronger intermolecular interactions due to its electronegativity .
- Functional Group Diversity : The ether-linked acetonitrile in ’s compound introduces flexibility and hydrogen-bonding opportunities, whereas the sulfanyl group in ’s derivative enhances hydrophobicity and metal-binding capacity .
Physicochemical Properties
- Solubility : The 8-methyl group in the target compound increases lipophilicity compared to the more polar 7-chloro derivative. The ether-linked analogue () may exhibit intermediate solubility due to its oxygen moiety .
- Stability: Sulfanyl-containing derivatives () are prone to oxidation, whereas cyano groups (target and ) confer stability under acidic conditions .
Biological Activity
The compound 2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile, a member of the quinazolinone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, summarizing its antimicrobial, anticancer, and enzyme inhibitory effects, supported by relevant research findings and case studies.
This compound is characterized by its unique molecular structure, which includes a quinazolinone core that is known for various pharmacological activities. The compound's chemical formula is , and it has been studied for its potential therapeutic applications.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives. For instance, a study demonstrated that compounds similar to this compound showed significant activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Pseudomonas aeruginosa | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
| This compound | Escherichia coli | 25 µg/mL |
These findings suggest that modifications in the quinazolinone structure can enhance antimicrobial potency.
2. Anticancer Activity
The anticancer potential of quinazolinone derivatives has also been extensively researched. A study indicated that compounds related to this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Case Study: Anticancer Effects
In a study involving human lung carcinoma cells (A549), treatment with a quinazolinone derivative led to a significant reduction in cell viability (70% at 50 µM concentration). The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .
3. Enzyme Inhibition
Quinazolinone derivatives have been shown to inhibit key enzymes involved in various biological pathways. For example, studies have reported that these compounds can inhibit topoisomerase and kinases, which are crucial for DNA replication and cell cycle regulation . The structure of this compound suggests potential interactions with these enzymes.
Table 2: Enzyme Inhibition Studies
| Enzyme | Compound Tested | Inhibition Percentage |
|---|---|---|
| Topoisomerase I | This compound | 65% at 50 µM |
| Protein Kinase B | Compound C | 58% at 25 µM |
Q & A
Q. How should researchers validate analytical method robustness?
- Methodological Answer : Follow ICH Q2(R1) guidelines for validation parameters:
- Linearity : Calibration curves (R² > 0.995).
- Precision : Intraday/interday RSD < 2%.
- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.
Cross-validation with orthogonal techniques (e.g., NMR vs. HPLC) ensures accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
